molecular formula C14H13Cl2N3O3S B215329 N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide CAS No. 55841-91-3

N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide

Cat. No. B215329
CAS RN: 55841-91-3
M. Wt: 374.2 g/mol
InChI Key: BIXWYDLEUBKQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide, commonly known as DAS, is a potent inhibitor of the protein kinase CK2. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

DAS binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the downregulation of various signaling pathways that are involved in cell growth and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
DAS has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, DAS has been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAS is its high potency and specificity for CK2. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, DAS has limited solubility in water, which can make it challenging to use in certain experimental setups. In addition, DAS has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DAS. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of DAS. Another area of interest is the study of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Finally, the development of more effective delivery methods for DAS could enhance its therapeutic potential in cancer and other diseases.
Conclusion:
In conclusion, N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide, or DAS, is a potent inhibitor of CK2 with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DAS and its derivatives could lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of DAS involves the reaction of 2,3-dichloroaniline with 3-chloro-2-hydroxypropylsulfonamide, followed by the reaction with pyridine-3-carboxylic acid. The final product is purified by recrystallization to obtain DAS in high purity.

Scientific Research Applications

DAS has been extensively studied for its potential therapeutic applications in cancer. CK2 is an important protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Elevated levels of CK2 have been observed in various cancer types, making it an attractive target for cancer therapy. DAS has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

properties

CAS RN

55841-91-3

Molecular Formula

C14H13Cl2N3O3S

Molecular Weight

374.2 g/mol

IUPAC Name

N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C14H13Cl2N3O3S/c1-2-12(20)19-23(21,22)11-7-4-8-17-14(11)18-10-6-3-5-9(15)13(10)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

BIXWYDLEUBKQKB-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.